6-Bromoquinoline-5-carbaldehyde
Description
6-Bromoquinoline-5-carbaldehyde is a brominated quinoline derivative featuring a bromine atom at the 6-position and an aldehyde group at the 5-position of the quinoline ring. Quinoline derivatives are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. The bromine substituent enhances electrophilic substitution reactivity, while the aldehyde group serves as a key functional group for nucleophilic additions or condensations, enabling the synthesis of complex derivatives .
The aldehyde group is likely introduced through formylation reactions, such as the Vilsmeier-Haack reaction, though specific data for this compound remains unverified.
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
6-bromoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H |
InChI Key |
LPBOZOULARAPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 6-bromoquinoline is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: 6-Bromoquinoline-5-carboxylic acid.
Reduction: 6-Bromoquinoline-5-methanol.
Substitution: 6-Methoxyquinoline-5-carbaldehyde.
Scientific Research Applications
6-Bromoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-5-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and protein function is of significant interest .
Comparison with Similar Compounds
The structural and functional similarities of 6-Bromoquinoline-5-carbaldehyde to other brominated quinoline/quinoxaline derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:
Structural Analogues in the Quinoline Series
Key analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₆BrNO | ~220.07 | Reference | N/A |
| 6-Bromoquinoline-4-carbaldehyde | 5470-96-2 | C₁₀H₆BrNO | ~220.07 | 0.85 | Aldehyde at position 4 instead of 5; altered electronic effects |
| 6-Bromoquinoline-3-carbaldehyde | 904886-12-0 | C₁₀H₆BrNO | ~220.07 | 0.84 | Aldehyde at position 3; steric hindrance near bromine |
| Benzo[h]quinoline-2-carbaldehyde | 108166-03-6 | C₁₄H₉NO | 207.23 | 0.78 | Larger aromatic system; no bromine |
Key Findings :
- Positional Isomerism: The aldehyde group’s position significantly impacts reactivity. For instance, this compound’s aldehyde at position 5 may engage in intramolecular interactions with the bromine at position 6, influencing regioselectivity in cross-coupling reactions.
Quinoxaline Derivatives
Quinoxalines, which contain two nitrogen atoms in their heterocyclic ring, exhibit distinct electronic properties compared to quinolines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 8-Bromoquinoxaline-5-carbaldehyde | 2101944-50-5 | C₇H₅ClN₂* | 152.58 | Smaller aromatic system; chlorine instead of bromine (potential evidence discrepancy) |
| 6-Amino-5-bromoquinoxaline | 50358-63-9 | C₈H₆BrN₃ | 224.06 | Amino group replaces aldehyde; enhanced basicity |
Key Findings :
- Reactivity: Quinoxaline derivatives like 8-Bromoquinoxaline-5-carbaldehyde may exhibit stronger hydrogen-bonding interactions due to dual nitrogen atoms, unlike quinolines.
- Functional Group Impact: Replacing the aldehyde with an amino group (as in 6-Amino-5-bromoquinoxaline) shifts reactivity from electrophilic to nucleophilic, enabling applications in coordination chemistry or drug design .
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